5-Methyl-4-isoxazolesulfonyl chloride
Overview
Description
5-Methyl-4-isoxazolesulfonyl chloride is an organic compound with the molecular formula C4H4ClNO3S and a molecular weight of 181.60 g/mol . It is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 4-position. This compound is known for its reactivity and is used as a building block in organic synthesis.
Preparation Methods
The synthesis of 5-Methyl-4-isoxazolesulfonyl chloride typically involves the reaction of 5-methylisoxazole with sulfonyl chloride under anhydrous conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform . The process requires careful control of temperature and exclusion of moisture to prevent hydrolysis of the sulfonyl chloride group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
5-Methyl-4-isoxazolesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, such as the (3 + 2) cycloaddition with alkynes to form isoxazole derivatives.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts for specific cycloaddition reactions. The major products formed depend on the specific nucleophile or reaction conditions employed.
Scientific Research Applications
5-Methyl-4-isoxazolesulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4-isoxazolesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives, which may exhibit biological activity by interacting with specific molecular targets such as enzymes or receptors . The isoxazole ring can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
5-Methyl-4-isoxazolesulfonyl chloride can be compared with other sulfonyl chloride derivatives and isoxazole compounds:
5-Methyl-4-isoxazolecarbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a sulfonyl chloride group.
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Features an imidazole ring instead of an isoxazole ring.
6-Methyl-5-quinolinesulfonyl chloride: Contains a quinoline ring, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the isoxazole ring and sulfonyl chloride group, providing a distinct set of reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-1,2-oxazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYUNYVEEFPQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379837 | |
Record name | 5-Methyl-4-isoxazolesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-26-6 | |
Record name | 5-Methyl-4-isoxazolesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2-oxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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